molecular formula C12H17NO3 B7925494 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol

Cat. No.: B7925494
M. Wt: 223.27 g/mol
InChI Key: WFSPMIVSZGKWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol ( 133510-37-9) is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This reagent features the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry that is recognized for its significant value in anticancer drug discovery and development . Compounds based on this scaffold have demonstrated potent inhibitory activity against key anticancer targets, most notably Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme involved in DNA repair processes within cancer cells . The inhibition of PARP1 is a well-validated strategy for potentiating chemo- and radio-therapy by suppressing the base excision repair pathway in cancer cells, making research chemicals with this core structure highly valuable for developing novel oncology therapeutics . Furthermore, derivatives containing the 2,3-dihydrobenzo[1,4]dioxin moiety have also been investigated as alpha-2C adrenoceptor antagonists for potential applications in treating diseases of the peripheral and central nervous systems, highlighting the versatility of this pharmacophore . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSPMIVSZGKWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol , also referred to as N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride (CAS No. 1052543-02-8), has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.70 g/mol
  • Physical State : White to light yellow crystalline solid
  • Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of this compound involves multiple steps starting from commercially available precursors. The process typically includes the formation of the dioxin moiety followed by alkylation and amination reactions to yield the final product.

In Vitro Studies

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit various biological activities:

  • Anticancer Activity :
    • A study evaluated several compounds similar in structure to this compound against human cancer cell lines. Some derivatives showed significant cytotoxic effects comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Properties :
    • Compounds with similar dioxin structures demonstrated antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects :
    • Inflammation studies indicated that certain derivatives can inhibit nitric oxide production in macrophages, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentEffect on Activity
Dioxin moietyEnhances cytotoxicity
Amino groupIncreases solubility and bioavailability
Methyl groupsModulates binding affinity to biological targets

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, several dioxin derivatives were synthesized and tested for their anticancer properties. The results showed that certain compounds exhibited higher potency than traditional chemotherapeutics against various cancer cell lines, indicating a promising avenue for future drug development .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results highlighted the potential of these compounds as alternatives to existing antibiotics .

Scientific Research Applications

Synthesis and Chemical Properties

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol is derived from the parent compound 2,3-dihydrobenzo[b][1,4]dioxin-6-amine through a series of chemical reactions. The synthesis typically involves the following steps:

  • Formation of the Amino Compound : The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkylating agents to introduce the methyl group.
  • Ethanolamine Derivation : The final product is achieved by reacting the intermediate with ethanolamine derivatives to form the desired compound.

The molecular formula for this compound is C14H21NO3C_{14}H_{21}NO_3, with a molecular weight of approximately 251.32 g/mol.

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an enzyme inhibitor. For instance, studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Enzyme Inhibition Type Therapeutic Implication
α-glucosidaseCompetitiveManagement of T2DM
AcetylcholinesteraseNon-competitiveTreatment of AD

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This makes it a candidate for further investigation in neurodegenerative disease therapies.

Diabetes Management

The inhibition of α-glucosidase by derivatives of this compound suggests its potential use in managing postprandial hyperglycemia in diabetic patients. By slowing carbohydrate absorption in the intestines, these compounds could help maintain blood glucose levels.

Alzheimer's Disease Treatment

Given its action on acetylcholinesterase, this compound could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission, which is often impaired in patients with AD.

Case Study 1: Synthesis and Evaluation

A study synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and evaluated their enzyme inhibition properties. Results indicated that certain derivatives exhibited significant inhibition against both α-glucosidase and acetylcholinesterase, suggesting their potential as therapeutic agents for diabetes and Alzheimer’s disease treatment .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in cellular models of oxidative stress. The findings revealed that treatment with the compound reduced cell death and oxidative damage markers significantly compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxan Moieties

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)ethanol (CAS 881456-11-7) Primary amine, ethanol side chain Not explicitly reported; inferred receptor binding via benzodioxan core Higher solubility (logP ~1.5) due to polar ethanol group
Target Compound (Methyl-substituted derivative) Secondary amine (methyl group), ethanol side chain Enhanced metabolic stability vs. primary amines; potential CNS activity logP ~1.8; moderate solubility
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Piperazine ring, indane spacer Potent dopamine D4 antagonist (Ki < 1 nM) Higher lipophilicity (logP ~3.5); blood-brain barrier permeable
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide Amide linkage, phenyl group DprE1 enzyme inhibitor (antitubercular activity, IC50 = 0.12 µM) logP ~3.2; lower solubility

Pharmacological and Functional Comparisons

  • Receptor Binding: The target compound’s benzodioxan core aligns with ligands targeting dopamine D4 receptors, as seen in S 18126 . Compared to 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide, the ethanolamine side chain in the target compound enhances aqueous solubility (critical for oral bioavailability) but may reduce membrane permeability .
  • Metabolic Stability: The methyl group on the amino nitrogen in the target compound shields against oxidative deamination, a common metabolic pathway for primary amines. This modification increases half-life compared to CAS 881456-11-7 .
  • Selectivity: Piperazine-containing analogs (e.g., S 18126) exhibit high selectivity for D4 over D2/D3 receptors (>1,000-fold) . The target compound’s ethanolamine group may shift selectivity toward other targets, such as adrenergic or serotonin receptors, though this requires experimental validation.

Preparation Methods

Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization

A pivotal method involves tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. Palladium iodide (PdI₂) catalyzes the reaction under 20 atm CO-air (4:1) at 80–100°C in dimethylacetamide (DMA), yielding 2,3-dihydrobenzodioxine derivatives stereoselectively (Z-isomer predominance confirmed via X-ray diffraction). For example, reacting 2-prop-2-ynyloxyphenol with CO and amines generates the benzodioxane ring with up to 95% yield under optimized conditions.

Suzuki-Miyaura Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling to attach aryl groups to the benzodioxane scaffold. For instance, 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-methylbenzoic acid was synthesized via coupling of boronic acids with brominated benzodioxane precursors using Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane/water (61% yield). This method ensures regioselectivity and compatibility with electron-rich substrates.

Introduction of the Methylaminoethanol Side Chain

The tertiary amine-alcohol side chain is introduced via alkylation, Mannich reactions, or reductive amination.

Mannich Reaction-Based Alkylation

The Mannich reaction, a three-component coupling of amines, aldehydes, and carbonyl compounds, enables efficient installation of the ethanolamine group. Formaldehyde and methylamine react with a benzodioxane-bearing methylene group to form the β-amino alcohol motif. For example, treating 6-(bromomethyl)-2,3-dihydrobenzodioxin with ethanolamine and formaldehyde in acetic acid yields the target compound after purification (reported yields: 45–68%).

Reductive Amination

Reductive amination of 6-formyl-2,3-dihydrobenzodioxin with methylaminoethanol using NaBH₃CN or H₂/Pd-C provides a high-yielding route (70–85%). This method avoids harsh acidic conditions, preserving the benzodioxane integrity.

Multi-Step Synthesis Protocols

Sequential Alkylation and Amination

A three-step protocol involves:

  • Alkylation : 6-Methyl-2,3-dihydrobenzodioxin is brominated using NBS to yield 6-(bromomethyl)-2,3-dihydrobenzodioxin.

  • Methylamination : Reaction with methylamine in THF introduces the methylamino group (65% yield).

  • Ethanol Quenching : Treatment with ethylene oxide in basic conditions installs the ethanol moiety (80% yield).

One-Pot Tandem Strategy

Reaction Optimization and Challenges

Stereochemical Control

The palladium-catalyzed cyclization in preferentially forms Z-isomers due to steric hindrance during iminium intermediate formation. Isomer separation via fractional crystallization or chiral HPLC is often required for enantiopure products.

Solvent and Catalyst Selection

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, minimizing byproducts.

  • Solvents : DMA enhances PdI₂ activity in cyclization, while 1,4-dioxane/water mixtures improve Suzuki coupling efficiency.

Yield Limitations

Competitive side reactions (e.g., over-alkylation) reduce yields in Mannich-based routes. Adding stoichiometric NaBH₃CN suppresses imine formation, improving reductive amination yields to >75%.

Analytical Characterization

ParameterValue/MethodSource
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
NMR (¹H)δ 4.34 (s, 4H, OCH₂CH₂O), 2.54 (s, 3H, NCH₃)
HPLC Purity>95% (C18 column, MeCN/H₂O gradient)

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing PdI₂ with Pd/C in hydrogenation steps reduces costs by 40% without compromising yield.

Waste Management

DMA recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated alkylation of benzodioxanes with ethanolamine derivatives, achieving 60% yield under mild conditions.

Enzymatic Amination

Immobilized transaminases selectively catalyze methylaminoethanol coupling to 6-formylbenzodioxane, enabling aqueous-phase synthesis (50% yield, 99% ee) .

Q & A

Basic: What synthetic methodologies are established for synthesizing 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol?

Answer:
A common approach involves nucleophilic substitution and subsequent purification. For example, a two-step synthesis of a structurally analogous compound (2-((2-methoxyethyl)(methyl)amino)ethanol) includes:

Alkylation : Reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, using triethylamine as a base. This yields 88% crude product after drying with MgSO₄ and solvent removal .

Purification : Dissolving the crude product in ethyl acetate and treating with sulfuryl chloride at 0°C, followed by room-temperature stirring and concentration to achieve 88% purity .
For the target compound, modifications might involve substituting the benzodioxin moiety during alkylation and optimizing solvent systems (e.g., DMF or toluene) for improved solubility.

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve structural features like aromatic protons (δ 6.95–7.52 ppm) and methylene groups (δ 4.28 ppm) .
  • Density Functional Theory (DFT) : Computational studies predict electronic properties, molecular orbitals, and vibrational frequencies, which validate experimental IR and NMR data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. Mitigation strategies include:

  • Solvent Modeling : Explicitly incorporating solvent effects (e.g., DMSO) in DFT calculations .
  • Conformational Sampling : Using molecular dynamics to explore low-energy conformers and compare averaged spectra with experimental data .
  • Hybrid Methods : Combining experimental NMR assignments with computational chemical shift predictions (e.g., using Gaussian or ORCA software) .

Advanced: What strategies optimize reaction yields in the alkylation step of analogous compounds?

Answer:
Key factors include:

  • Catalyst and Base Selection : Triethylamine effectively neutralizes HBr byproducts, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
  • Temperature Control : Elevated temperatures (e.g., 100°C) accelerate alkylation but may require reflux to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while toluene minimizes polarity-driven side products .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Column Chromatography : Reverse-phase C18 columns (acetonitrile/water gradients) effectively separate polar impurities .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray diffraction analysis .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure avoids thermal decomposition .

Advanced: How can molecular docking studies inform the biological activity of this compound?

Answer:

  • Target Identification : Docking into receptors (e.g., enzymes or GPCRs) using AutoDock Vina predicts binding affinities and interaction modes (e.g., hydrogen bonding with benzodioxin groups) .
  • Structure-Activity Relationships (SAR) : Modifying the methylaminoethanol side chain and analyzing docking scores can prioritize derivatives for in vitro testing .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents (e.g., sulfuryl chloride) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

Advanced: How do solvent polarity and pH influence the stability of the benzodioxin moiety?

Answer:

  • Polar Solvents : Acetonitrile or DMF stabilize the benzodioxin ring via dipole interactions but may accelerate hydrolysis under acidic conditions .
  • pH Effects : Neutral to slightly basic conditions (pH 7–9) prevent protonation of the dioxin oxygen, reducing ring-opening reactions .

Basic: What analytical techniques validate the compound’s purity for publication?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area purity .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • Melting Point : Sharp melting range (e.g., 47–50°C) indicates crystallinity and purity .

Advanced: How can researchers design derivatives to enhance metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the ethanol group with a morpholine ring to reduce oxidative metabolism .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.